

Spectroscopic Profile of 3-Iodobenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Iodobenzaldehyde**

Cat. No.: **B1295965**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **3-Iodobenzaldehyde**, a valuable building block in organic synthesis and drug discovery. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering a foundational resource for compound characterization and quality control.

Core Spectroscopic Data

The structural elucidation of **3-Iodobenzaldehyde** is supported by a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, FT-IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectral Data of **3-Iodobenzaldehyde**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
9.92	s	-	1H	Aldehyde proton (-CHO)[1]
8.21	t	1.5	1H	H-2[1]
7.96	dt	7.8, 1.3	1H	H-6[1]
7.85	ddd	7.8, 2.0, 1.0	1H	H-4[1]
7.30	t	7.8	1H	H-5[1]

Solvent: CDCl_3 , Frequency: 400 MHz

Table 2: ^{13}C NMR Spectral Data of **3-Iodobenzaldehyde**

Chemical Shift (δ) ppm	Assignment
190.8	Aldehyde Carbon (-CHO)[1]
143.3	C-2[1]
138.6	C-6[1]
138.1	C-1[1]
130.8	C-5[1]
129.0	C-4[1]
94.8	C-3 (Carbon attached to Iodine)[1]

Solvent: CDCl_3 , Frequency: 151 MHz

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectral Data of **3-Iodobenzaldehyde**

Wavenumber (cm ⁻¹)	Vibrational Assignment
3061	Aromatic C-H stretch
2862, 2762	Aldehyde C-H stretch (Fermi resonance)
1701	C=O stretch of the aldehyde
1587, 1566	Aromatic C=C stretch
1466, 1416	In-plane aromatic C-H bend
1258	In-plane aldehyde C-H bend
1192	C-C stretch
1159	In-plane aromatic C-H bend
1061	Ring breathing mode
883, 781	Out-of-plane aromatic C-H bend
667	C-I stretch

Mass Spectrometry (MS)

The mass spectrum of **3-Iodobenzaldehyde** would be expected to show a molecular ion peak (M^+) at m/z 232, corresponding to its molecular weight. Key fragmentation patterns would likely involve the loss of the aldehyde group (-CHO) to give a fragment at m/z 203, and the loss of iodine to give a fragment at m/z 105. Further fragmentation of the aromatic ring would also be observed.

Experimental Protocols

Detailed methodologies are crucial for the reproducible acquisition of high-quality spectroscopic data.

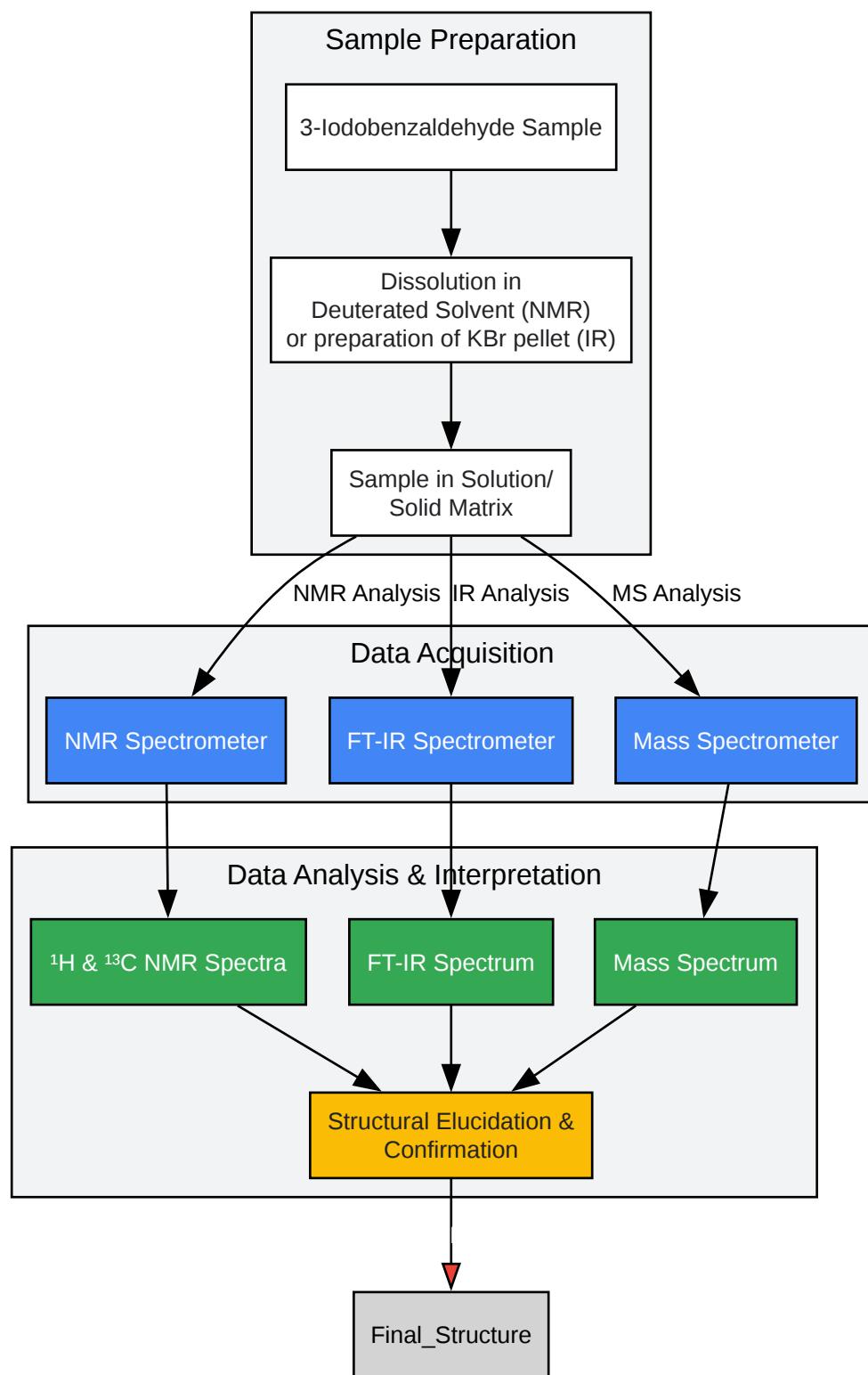
NMR Spectroscopy

¹H and ¹³C NMR Data Acquisition:

A solution of **3-Iodobenzaldehyde** is prepared by dissolving approximately 15-20 mg of the solid in 0.6-0.7 mL of deuterated chloroform (CDCl_3). A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm). The solution is then transferred to a 5 mm NMR tube.

Spectra are acquired on a 400 MHz (or higher) NMR spectrometer. For ^1H NMR, a standard single-pulse experiment is typically sufficient, with a sufficient number of scans to achieve a good signal-to-noise ratio. For ^{13}C NMR, a proton-decoupled experiment is performed to simplify the spectrum and enhance signal intensity. A sufficient relaxation delay is used to ensure accurate integration, particularly for quaternary carbons.

FT-IR Spectroscopy


The FT-IR spectrum of solid **3-Iodobenzaldehyde** can be obtained using the KBr pellet technique. Approximately 1-2 mg of the compound is finely ground with about 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded over a typical range of $4000\text{-}400\text{ cm}^{-1}$. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry

The mass spectrum of **3-Iodobenzaldehyde** is typically acquired using an electron ionization (EI) source coupled with a mass analyzer such as a quadrupole or time-of-flight (TOF) detector. A dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument. In the EI source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting positively charged ions are then accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio to generate the mass spectrum.

Visualizing the Spectroscopic Workflow

The general workflow for the spectroscopic analysis of a chemical compound like **3-Iodobenzaldehyde** can be visualized as a logical progression from sample preparation to data interpretation.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 3-Iodobenzaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1295965#spectroscopic-data-of-3-iodobenzaldehyde-nmr-ir-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com